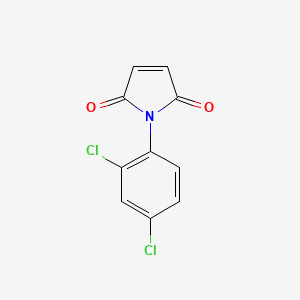

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKGARCPDEBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949285 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26396-57-6 | |

| Record name | NSC52624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, has emerged as a molecule of significant interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing upon evidence from studies on structurally related molecules. The primary modes of action appear to be twofold: a potent antifungal effect likely mediated by the inhibition of critical fungal cell wall enzymes and disruption of iron homeostasis, and a potential anticancer activity driven by the inhibition of Glycogen Synthase Kinase-3 (GSK-3) and modulation of the Aryl Hydrocarbon Receptor (AhR). This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction

The pyrrole-2,5-dione scaffold, particularly in the form of N-substituted maleimides, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The subject of this guide, this compound, also known as N-(2,4-dichlorophenyl)maleimide, has been identified as a compound with potential antifungal and anticancer properties. While direct and extensive research on this specific molecule is limited, a robust body of literature on analogous compounds provides a strong foundation for inferring its mechanisms of action. This guide will synthesize these findings to present a cohesive picture of its potential molecular targets and cellular effects.

Antifungal Mechanism of Action

The primary antifungal mechanism of N-substituted maleimides, including likely this compound, is believed to be the disruption of fungal cell wall integrity and cellular homeostasis.

Inhibition of Fungal Cell Wall Biosynthesis

The fungal cell wall is a dynamic and essential structure, primarily composed of glucans and chitin, which are not present in mammalian cells, making it an attractive target for antifungal agents. Studies on N-phenylalkyl-3,4-dichloromaleimides have demonstrated that these compounds inhibit (1,3)beta-D-glucan and chitin synthases, the enzymes responsible for synthesizing these crucial cell wall polymers[1]. This inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Disruption of Cell Membrane and Iron Homeostasis

Research on the related compound 1-(4-methoxyphenyl)-1hydro-pyrrole-2,5-dione (MPD) has revealed an alternative and complementary antifungal mechanism involving the disruption of the fungal cell membrane and interference with iron ion homeostasis[1][2]. Iron is an essential nutrient for fungal growth and virulence[3][4]. MPD was found to reduce intracellular iron concentrations in Candida albicans, leading to decreased ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption of the cell membrane results in increased permeability and leakage of intracellular components, ultimately leading to cell death[1][2].

Inhibition of Virulence Factors

In addition to direct fungicidal activity, some maleimide derivatives can inhibit key virulence factors in pathogenic fungi. For instance, MPD has been shown to inhibit the adhesion, filamentation, and biofilm formation of Candida albicans[5][6]. This is achieved by increasing the secretion of farnesol, which in turn inhibits the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of virulence in this organism[5][6].

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of various N-substituted maleimides against Candida albicans, providing an indication of the potential potency of this compound.

| Compound | R Group | MIC (µg/mL) against C. albicans SC5314 | Reference |

| 1-phenyl-1H-pyrrole-2,5-dione | Ph | 1 | [1] |

| 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | 2,4-di-MePh | 1 | [1] |

| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 4-MeOPh | 1 | [1] |

| 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | 4-ClPh | 1 | [1] |

| 1-(4-bromophenyl)-1H-pyrrole-2,5-dione | 4-BrPh | 1 | [1] |

| 1-benzyl-1H-pyrrole-2,5-dione | Bn | 2 | [1] |

Potential Anticancer Mechanism of Action

The structural similarity of this compound to known kinase inhibitors suggests a potential role in cancer therapy.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

A closely related compound, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), is a well-characterized inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[7][8]. GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a key role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 is implicated in several cancers[9]. Inhibition of GSK-3 by small molecules has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target[9][10][11]. It is highly probable that this compound also functions as a GSK-3 inhibitor.

Activation of the Aryl Hydrocarbon Receptor (AhR)

Interestingly, the GSK-3 inhibitor SB216763 has also been identified as a partial agonist of the Aryl Hydrocarbon Receptor (AhR)[8]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses[12][13][14]. AhR activation can have complex and context-dependent effects on cancer cells, including both pro- and anti-tumorigenic activities[15][16]. The potential for this compound to modulate AhR signaling represents another avenue for its potential anticancer effects.

Cytotoxicity and Apoptosis Induction

Maleimide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines[11][17][18][19]. The induction of apoptosis is a common mechanism by which these compounds exert their anticancer activity[11][17]. This is often associated with cell cycle arrest at different phases, preventing the proliferation of tumor cells[17][20][21].

Signaling Pathways and Experimental Workflows

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the inferred signaling pathways and a general experimental workflow for assessing the biological activity of this compound.

Caption: Inferred Antifungal Mechanism of Action.

Caption: Inferred Anticancer Mechanism of Action.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments, adapted from studies on analogous compounds. These should be optimized for this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on N-substituted phthalimides[22].

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of ~10^5 cells/mL.

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well. The plates are incubated at 37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate[23].

Fungal Chitin Synthase Inhibition Assay

This protocol is based on methodologies described for screening chitin synthase inhibitors[10][24][25][26].

-

Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from fungal protoplasts or mycelia (e.g., Saccharomyces cerevisiae or Sclerotinia sclerotiorum).

-

Reaction Mixture: The assay mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), an activator (e.g., trypsin), and the substrate, UDP-N-acetyl-D-[U-¹⁴C]glucosamine.

-

Inhibition Assay: Various concentrations of this compound are pre-incubated with the enzyme preparation before adding the substrate.

-

Reaction and Measurement: The reaction is incubated and then stopped. The radiolabeled chitin formed is collected on a filter, and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without the inhibitor.

In Vitro GSK-3 Kinase Assay

This protocol describes a common method for assessing GSK-3 inhibition, such as the ADP-Glo™ Kinase Assay[7][8][27][28].

-

Reagents: Recombinant human GSK-3β enzyme, a specific GSK-3 substrate peptide, ATP, and the ADP-Glo™ kinase assay reagents are required.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO, and serial dilutions are made.

-

Kinase Reaction: The inhibitor or DMSO (control) is added to wells of a 384-well plate, followed by the GSK-3β enzyme. The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is incubated at 30°C.

-

Signal Detection: The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.

-

IC50 Determination: The percentage of inhibition for each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cancer Cell Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[11][17][19].

-

Cell Seeding: Cancer cells (e.g., human melanoma cell lines SK-Mel-28) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is not extensively available, the strong evidence from structurally similar N-substituted maleimides provides a compelling, albeit inferential, picture of its mechanism of action. As an antifungal agent, it likely targets the fungal cell wall and membrane integrity. As a potential anticancer compound, its probable inhibition of GSK-3 and interaction with the AhR signaling pathway warrant further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this promising molecule. Future research should focus on direct biochemical and cellular assays with this compound to validate these hypothesized mechanisms and to generate the specific quantitative data needed for its advancement as a potential therapeutic agent.

References

- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]

- 3. mdpi.com [mdpi.com]

- 4. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of a maleimide compound on the virulence factors of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soeagra.com [soeagra.com]

- 11. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | NPD-0414-2 and NPD-0414-24, Two Chemical Entities Designed as Aryl Hydrocarbon Receptor (AhR) Ligands, Inhibit Gut Inflammatory Signals [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. Critical steps in fungal cell wall synthesis: strategies for their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2015-610 [excli.de]

- 22. Frontiers | Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species [frontiersin.org]

- 23. Discovery of Chitin Deacetylase Inhibitors through Structure-Based Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. psecommunity.org [psecommunity.org]

- 26. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

The Biological Activity of N-(2,4-dichlorophenyl)maleimide: A Technical Guide for Researchers

An In-depth Examination of the Antifungal, Anticancer, and Enzyme-Inhibiting Properties of a Promising Bioactive Compound

Introduction

N-(2,4-dichlorophenyl)maleimide is a synthetic organic compound belonging to the N-substituted maleimide class, a group of molecules recognized for their diverse biological activities. The inherent reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles such as the thiol groups of cysteine residues in proteins, underpins its potent bioactivity. This technical guide provides a comprehensive overview of the known biological effects of N-(2,4-dichlorophenyl)maleimide and structurally related compounds, with a focus on its antifungal, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-substituted maleimides.

Core Biological Activities

The biological activities of N-(2,4-dichlorophenyl)maleimide and its analogs are primarily attributed to the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This functional group readily reacts with sulfhydryl groups on proteins, leading to irreversible covalent modification and subsequent alteration of protein function. This mechanism is central to its observed antifungal, anticancer, and enzyme-inhibiting effects.

Antifungal Activity

N-aryl maleimides have demonstrated significant potential as antifungal agents. Their mechanism of action is multifaceted, involving the disruption of essential cellular processes in fungi. One key target is the fungal cell wall, where these compounds have been shown to inhibit the activity of (1,3)beta-D-glucan synthase and chitin synthase, enzymes crucial for cell wall integrity. Furthermore, some N-substituted maleimides have been found to interfere with iron ion homeostasis and disrupt the fungal cell membrane.

A notable signaling pathway implicated in the antifungal activity of a representative maleimide compound involves the Ras1-cAMP-Efg1 pathway. By increasing the secretion of farnesol, the maleimide compound inhibits the activity of adenylate cyclase (Cdc35), leading to a decrease in intracellular cAMP levels. This, in turn, downregulates the activity of the transcription factor Efg1, a key regulator of virulence factors in pathogenic fungi like Candida albicans.

Enzyme Inhibition

The ability of N-(2,4-dichlorophenyl)maleimide and its congeners to act as enzyme inhibitors is a direct consequence of their reactivity towards cysteine residues, which are often found in the active sites of enzymes.

N-substituted maleimides have been identified as potent and irreversible inhibitors of monoglyceride lipase (MGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, these compounds can modulate endocannabinoid signaling, which has therapeutic implications for a range of physiological processes. Halogen substitutions on the phenyl ring have been shown to influence the inhibitory activity.

N-substituted maleimides also exhibit inhibitory activity against prostaglandin endoperoxide synthases (PGHS-1 and PGHS-2), also known as cyclooxygenases (COX-1 and COX-2). These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). The covalent modification of these enzymes by maleimides leads to their inactivation.

Anticancer Activity

The potential of N-substituted maleimides as anticancer agents is an active area of research. Their cytotoxic effects are believed to stem from the inhibition of key proteins involved in cancer cell proliferation and survival. By covalently binding to and inactivating these proteins, N-substituted maleimides can induce apoptosis and inhibit tumor growth.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of various N-substituted maleimides, including halogenated derivatives that provide insight into the potential activity of N-(2,4-dichlorophenyl)maleimide.

Table 1: Antifungal Activity of N-Aryl Maleimides

| Compound | Fungal Strain | MIC (µg/mL) |

| N-phenylmaleimide | Candida albicans | 16 |

| N-(4-chlorophenyl)maleimide | Candida albicans | 8 |

| N-(3,4-dichlorophenyl)maleimide | Candida albicans | 4 |

| N-(2,4-dichlorophenyl)maleimide | Candida albicans | Data not available |

| N-(4-methoxyphenyl)-maleimide | Candida albicans SC5314 | 2 |

| N-(4-methoxyphenyl)-maleimide | Fluconazole-resistant C. albicans CA10 | 2 |

| N-(4-methoxyphenyl)-maleimide | Candida krusei CK1 | 4 |

Table 2: Enzyme Inhibition by N-Substituted Maleimides

| Compound | Enzyme | IC50 (µM) |

| N-(3-iodophenyl)maleimide | Monoglyceride Lipase (MGL) | 2.24 |

| N-(4-chlorophenyl)maleimide | Monoglyceride Lipase (MGL) | 4.53 |

| N-(2,4-dichlorophenyl)maleimide | Monoglyceride Lipase (MGL) | Data not available |

| N-(carboxyheptyl)maleimide | Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | 0.1 |

| N-(carboxyheptyl)maleimide | Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | 4.5 |

Table 3: Cytotoxicity of N-Substituted Maleimides against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Indole-substituted maleimide derivative 4a | MDA-MB-231 (Breast Cancer) | 5.8 |

| Indole-substituted maleimide derivative 5a | MDA-MB-231 (Breast Cancer) | 6.2 |

| N-(2,4-dichlorophenyl)maleimide | Various cancer cell lines | Data not available |

Experimental Protocols

The following are representative protocols for assessing the key biological activities of N-substituted maleimides. These can be adapted for the specific evaluation of N-(2,4-dichlorophenyl)maleimide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

-

Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of N-(2,4-dichlorophenyl)maleimide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.

Monoglyceride Lipase (MGL) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MGL.

-

Reagents: Purified human MGL, MGL substrate (e.g., 4-nitrophenyl acetate), assay buffer (e.g., Tris-HCl with EDTA), and N-(2,4-dichlorophenyl)maleimide.

-

Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MGL enzyme. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Add the MGL substrate to each well to start the enzymatic reaction.

-

Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MGL activity, by plotting the reaction rate against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(2,4-dichlorophenyl)maleimide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

N-(2,4-dichlorophenyl)maleimide and other N-substituted maleimides represent a class of compounds with significant and varied biological activities. Their ability to act as covalent inhibitors of key enzymes makes them promising candidates for the development of novel antifungal, anti-inflammatory, and anticancer therapeutics. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of N-(2,4-dichlorophenyl)maleimide. This guide provides a foundational understanding of its biological activities and the experimental approaches to further investigate this promising molecule.

The Structure-Activity Relationship of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Antifungal Scaffold

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in the development of novel antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, biological activity, and mechanistic insights.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies. The N-substituted maleimide scaffold, of which this compound is a prime example, has demonstrated considerable promise as a source of potent antifungal compounds. The core structure, characterized by a pyrrole-2,5-dione ring attached to a dichlorinated phenyl group, offers a versatile platform for chemical modification to optimize antifungal efficacy and selectivity. This guide synthesizes the current understanding of the SAR of this compound class, providing a foundation for the rational design of next-generation antifungal drugs.

Core Structure and General Synthesis

The fundamental structure of the target compound consists of a maleimide ring N-substituted with a 2,4-dichlorophenyl moiety. The synthesis of N-aryl maleimides, including this compound, typically follows a reliable two-step procedure.

General Synthesis Protocol

A common and effective method for synthesizing N-substituted maleimides involves a two-step process:

-

Formation of the Maleanilic Acid Intermediate: This initial step involves the reaction of a primary amine, in this case, 2,4-dichloroaniline, with maleic anhydride. The reaction is typically carried out in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(2,4-dichlorophenyl)maleanilic acid.

-

Cyclodehydration to the Maleimide: The intermediate maleanilic acid is then cyclized to form the final maleimide product. This is achieved by heating the intermediate in the presence of a dehydrating agent, most commonly acetic anhydride, often with a catalyst like sodium acetate. The elevated temperature facilitates the removal of a water molecule, leading to the closure of the five-membered imide ring. The final product can then be purified by recrystallization.

Structure-Activity Relationship (SAR) Analysis

The antifungal activity of N-substituted maleimides is significantly influenced by the nature of the substituents on both the phenyl ring and the maleimide core. The following sections summarize the key SAR findings based on available data for this class of compounds.

Influence of Phenyl Ring Substitution

The substitution pattern on the N-phenyl ring plays a crucial role in determining the antifungal potency.

-

Halogenation: The presence of halogen atoms, particularly chlorine, on the phenyl ring is generally associated with enhanced antifungal activity. The 2,4-dichloro substitution pattern is considered favorable for potent activity against a range of fungal pathogens.

-

Electron-Withdrawing vs. Electron-Donating Groups: While a systematic study on the 2,4-dichlorophenyl scaffold is limited, broader studies on N-aryl maleimides suggest that the electronic properties of the substituents are critical. Both electron-withdrawing and electron-donating groups at different positions can modulate activity, indicating a complex interplay of electronic and steric factors in receptor binding or target interaction. [1]* Lipophilicity: An increase in lipophilicity, often conferred by halogen substituents, can enhance antifungal activity, likely by facilitating passage through the fungal cell membrane. [2]However, there is an optimal range of lipophilicity beyond which activity may decrease.

Modifications of the Pyrrole-2,5-dione Ring

The maleimide ring is a critical pharmacophore for the antifungal activity of this compound class.

-

Intact Imide Ring: An intact pyrrole-2,5-dione (maleimide) ring is essential for strong antifungal activity. [2]Opening of the ring to the corresponding maleanilic acid generally results in a significant loss of potency.

-

Substitution on the Maleimide Ring:

-

Unsubstituted: 2,3-unsubstituted maleimides often exhibit the highest antifungal activity. [2] * Halogenation: Dichloro substitution at the 2 and 3 positions of the maleimide ring can maintain good activity. [2] * Alkylation: Small alkyl substitutions (e.g., methyl) at the 2-position may be tolerated, while bulkier substituents at the 2 and 3 positions (e.g., dimethyl, diphenyl) tend to diminish or abolish activity. [2][3]

-

Quantitative Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected N-aryl maleimide derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity (MIC in µg/mL) of N-Aryl Maleimide Analogs

| Compound | R Group on Phenyl Ring | Candida albicans | Aspergillus niger | Rhizoctonia solani | Reference |

| 1 | 2,4-dichloro | Data not available | Data not available | Data not available | - |

| 2 | 4-fluoro | - | - | - | [1] |

| 3 | 4-chloro | - | - | - | [1] |

| 4 | 4-bromo | - | - | - | [1] |

| 5 | 4-nitro | - | - | - | [1] |

| 6 | 4-methoxy | - | - | - | [1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Maleic anhydride

-

2,4-dichloroaniline

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium acetate

-

Ethanol (for recrystallization)

Procedure:

-

Step 1: Formation of N-(2,4-dichlorophenyl)maleanilic acid

-

Dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

-

In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add the 2,4-dichloroaniline solution to the maleic anhydride solution with constant stirring at room temperature.

-

Continue stirring for 2-3 hours. The intermediate product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Dry the solid N-(2,4-dichlorophenyl)maleanilic acid.

-

-

Step 2: Cyclization to this compound

-

Suspend the dried N-(2,4-dichlorophenyl)maleanilic acid (1.0 eq) in acetic anhydride (excess).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 eq).

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Include a growth control well (medium with inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Caption: Workflow for antifungal Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated. However, studies on related N-substituted maleimides and phenylpyrrole fungicides suggest several potential pathways.

-

Inhibition of Sulfhydryl-Containing Enzymes: The electrophilic maleimide ring is known to react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This covalent modification can lead to the inactivation of essential enzymes, disrupting critical cellular processes.

-

Disruption of Fungal Cell Membrane: Some N-aryl maleimides have been shown to disrupt the integrity of the fungal cell membrane, leading to increased permeability and cell death.

-

Interference with Signaling Pathways: Phenylpyrrole fungicides, which share structural similarities, are known to hyperactivate the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade. This inappropriate activation leads to cellular stress and ultimately inhibits fungal growth. It is plausible that this compound could act through a similar mechanism.

Caption: Postulated mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents a valuable lead structure in the quest for novel antifungal agents. The key takeaways from the current SAR understanding are the importance of the intact maleimide ring and the beneficial effect of the 2,4-dichloro substitution on the N-phenyl moiety for antifungal activity.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This includes:

-

Generation of a focused library of analogs with variations in the substitution pattern on the phenyl ring to refine the electronic and steric requirements for optimal activity.

-

Quantitative analysis of antifungal activity against a broad panel of clinically relevant and resistant fungal strains to establish a more comprehensive activity profile.

-

In-depth mechanistic studies to definitively identify the molecular target(s) and signaling pathways affected by this compound class.

A deeper understanding of these aspects will be instrumental in guiding the optimization of this promising scaffold into clinically effective antifungal drugs.

References

- 1. Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maleimide synthesis [organic-chemistry.org]

In Vitro Profile of N-Aryl-1H-pyrrole-2,5-diones: A Technical Examination of Dichlorophenyl Analogs

Disclaimer: Extensive literature searches did not yield specific in vitro studies for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. This technical guide therefore focuses on the closely related and studied analog, N-(3,5-dichlorophenyl)maleimide (NDPM) , a putative metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). The findings presented herein provide valuable insights into the potential biological activities and toxicological profile of dichlorophenyl-substituted maleimides.

This document is intended for researchers, scientists, and drug development professionals interested in the in vitro properties of N-aryl-1H-pyrrole-2,5-diones. It provides a summary of the available quantitative data, detailed experimental protocols from cited studies, and visual representations of experimental workflows and potential mechanisms of action.

Core Findings: In Vitro Nephrotoxicity of N-(3,5-Dichlorophenyl)maleimide (NDPM)

The primary in vitro effect observed for N-(3,5-dichlorophenyl)maleimide is cytotoxicity, specifically nephrotoxicity. Studies using isolated renal cortical cells from Fischer 344 rats have demonstrated that NDPM is a potent and fast-acting nephrotoxicant.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of NDPM have been quantified by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, and by assessing the impact on mitochondrial function.

| Compound | Cell Type | Assay | Concentration | Incubation Time | Result |

| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Cortical Cells | LDH Release | ≥ 0.5 mM | 15-30 min | Significant increase in LDH release.[1] |

| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Proximal Tubules | Oxygen Consumption | 25-100 µM | 0.25-4 h | Concentration- and time-dependent loss in basal and nystatin-stimulated oxygen consumption.[2] |

| N-(3,5-dichlorophenyl)maleimide (NDPM) | Isolated Rat Renal Cortical Mitochondria | State 3 & 4 Respiration | 25-100 µM | Not specified | Concentration-dependent decrease in state 3 and state 4 respiration with pyruvate/malate as substrate.[2] |

Postulated Mechanism of Action: Mitochondrial Dysfunction

The available in vitro data for N-(3,5-dichlorophenyl)maleimide strongly suggest that its cytotoxic effects are mediated through the inhibition of mitochondrial function. NDPM has been shown to be a potent inhibitor of mitochondrial respiration, specifically targeting Site 1 of the electron transport chain.[2] This disruption of mitochondrial activity leads to a depletion of cellular ATP, loss of cell viability, and ultimately, necrotic cell death.[2][3] The general cytotoxicity of maleimide derivatives is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione.[3]

Caption: Postulated mechanism of N-(3,5-dichlorophenyl)maleimide cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the in vitro assessment of N-(3,5-dichlorophenyl)maleimide.

Isolation of Renal Cortical Cells

A standard method for isolating renal cortical cells for in vitro toxicity studies involves collagenase perfusion of the kidneys.

Caption: Experimental workflow for isolating and treating renal cortical cells.

Protocol:

-

Animal Model: Male or female Fischer 344 rats are used.[1]

-

Anesthesia: The animals are anesthetized prior to the surgical procedure.

-

Perfusion: The kidneys are perfused with a collagenase solution to initiate tissue digestion.[1]

-

Tissue Collection: The renal cortex is excised and minced into small fragments.

-

Digestion: The minced tissue is further incubated in a collagenase solution with gentle agitation to obtain a cell suspension.

-

Filtration and Washing: The cell suspension is filtered to remove undigested tissue and then washed multiple times with a suitable buffer to remove collagenase and cellular debris.

-

Cell Viability and Counting: The viability of the isolated cells is assessed (e.g., using trypan blue exclusion), and the cells are counted.

-

Incubation: The isolated renal cortical cells are resuspended in an appropriate incubation buffer at a specific density (e.g., approximately 4 million cells per ml).[1]

Lactate Dehydrogenase (LDH) Release Assay

The LDH release assay is a common method for quantifying cytotoxicity based on the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Protocol:

-

Cell Treatment: Isolated renal cortical cells are incubated with various concentrations of the test compound (e.g., NDPM) or vehicle control for a specified duration.[1]

-

Sample Collection: At the end of the incubation period, the cell suspension is centrifuged to pellet the cells. The supernatant, containing any released LDH, is collected.

-

Assay Reaction: The supernatant is transferred to a new plate, and the LDH assay reagent is added. This reagent typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: The plate is incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The amount of LDH released is proportional to the absorbance. Cytotoxicity is often expressed as a percentage of the total LDH released from control cells lysed with a detergent.

Assessment of Mitochondrial Respiration

The effect of a compound on mitochondrial function can be assessed by measuring oxygen consumption in isolated mitochondria.

Protocol:

-

Isolation of Mitochondria: Renal cortical mitochondria are isolated from untreated rats using differential centrifugation.

-

Respiration Assay: Isolated mitochondria are suspended in a respiration buffer in a chamber equipped with an oxygen electrode.

-

Substrate Addition: A respiratory substrate (e.g., pyruvate/malate for Complex I) is added to initiate respiration.

-

State 3 and State 4 Respiration: State 3 respiration (ADP-stimulated) is initiated by adding a known amount of ADP. State 4 respiration (resting state) is the rate of oxygen consumption after the added ADP has been phosphorylated to ATP.

-

Compound Addition: The test compound (e.g., NDPM) is added at various concentrations, and the effect on both state 3 and state 4 respiration is measured.[2]

-

Data Analysis: The rates of oxygen consumption are calculated from the oxygen electrode tracings. Inhibition of respiration is determined by comparing the rates in the presence and absence of the test compound.

Conclusion

References

- 1. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-aminoethoxy)ethanol, also known as diethylene glycol amine, with the Chemical Abstracts Service (CAS) registry number 929-06-6. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed and accurate data on this compound.

Initially, it is critical to note that the CAS number 26396-57-6, as specified in the query, is not associated with 2-(2-aminoethoxy)ethanol in major chemical databases. The correct and universally recognized CAS number for this compound is 929-06-6 . This guide will proceed with the data pertaining to this correct identifier.

2-(2-Aminoethoxy)ethanol is a versatile organic compound possessing both a primary amine and a hydroxyl group, making it a useful building block in chemical synthesis and various industrial applications. Its properties are of interest in fields ranging from materials science to bioconjugation.

Chemical Identity

| Identifier | Value |

| CAS Number | 929-06-6 |

| IUPAC Name | 2-(2-aminoethoxy)ethanol |

| Synonyms | Diethylene glycol amine, Diglycolamine, 2-Aminoethoxyethanol, 2-(2-Hydroxyethoxy)ethylamine |

| Molecular Formula | C₄H₁₁NO₂ |

| Molecular Weight | 105.14 g/mol |

| SMILES | OCCOCCN |

| InChI Key | GIAFURWZWWWBQT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 2-(2-aminoethoxy)ethanol are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

General Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint, amine-like |

Thermal and Physical Properties

| Property | Value |

| Melting Point | -12.5 °C |

| Boiling Point | 218-224 °C |

| Density | 1.048 g/mL at 25 °C |

| Flash Point | 127 °C (Closed Cup) |

| Vapor Pressure | < 0.1 hPa at 20 °C |

| Refractive Index | 1.460 at 20 °C |

Solubility and Partitioning

| Property | Value |

| Water Solubility | Miscible |

| Solubility in other solvents | Soluble in chloroform and DMSO (sparingly) |

| logP (Octanol-Water Partition Coefficient) | -1.89 |

Acidity

| Property | Value |

| pKa | 14.37 (Predicted) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-(2-aminoethoxy)ethanol are outlined below, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method.

-

Apparatus : A melting point apparatus with a heated block and a thermometer or a digital temperature sensor. Capillary tubes (sealed at one end).

-

Procedure :

-

A small amount of the dried, powdered sample is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 10-20°C per minute to a temperature about 30°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

The temperature at which the substance is observed to start melting and the temperature at which it is completely molten are recorded to define the melting range.

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined using the ebulliometer method.

-

Apparatus : An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer or thermocouple.

-

Procedure :

-

The liquid sample is placed in the boiling flask of the ebulliometer.

-

The apparatus is assembled, and the liquid is heated to boiling.

-

The vapor and liquid are allowed to reach equilibrium, which is indicated by a stable temperature reading.

-

The temperature of the boiling liquid is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

-

Density Determination (OECD Guideline 109)

The density of the liquid is determined using a pycnometer.

-

Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

-

Procedure :

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester.[1][2][3]

-

Apparatus : Pensky-Martens closed-cup flash point tester.[1][2][3]

-

Procedure :

-

A sample of the liquid is placed in the test cup of the apparatus.[1]

-

The cup is heated at a slow, constant rate.[1]

-

A small flame is periodically directed into the vapor space above the liquid.[1]

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.[1]

-

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for substances that are miscible in water.

-

Apparatus : Flask with a stirrer, constant temperature bath, and an analytical method to determine the concentration of the substance.

-

Procedure :

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to separate any undissolved substance.

-

A sample of the clear aqueous phase is taken and the concentration of the dissolved substance is determined by a suitable analytical method (e.g., chromatography, titration).

-

For a miscible substance like 2-(2-aminoethoxy)ethanol, it will be observed that it is soluble in all proportions.

-

pKa Determination (OECD Guideline 112)

The pKa can be determined by a titration method.[4][5]

-

Apparatus : A pH meter, a burette, a stirrer, and a constant temperature vessel.

-

Procedure :

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Visualizations

Chemical Structure

Caption: 2D structure of 2-(2-aminoethoxy)ethanol.

Experimental Workflow for Physicochemical Property Determination

Caption: General workflow for physicochemical property determination.

Safety and Handling

2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[6][7][8][9] It can cause severe skin burns and eye damage.[6][7][8][9] Inhalation may irritate the respiratory tract.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] Work should be conducted in a well-ventilated area or under a fume hood.[7][8]

Toxicity Data

| Endpoint | Species | Value |

| LD50 Oral | Rat | 3000 mg/kg |

| LD50 Dermal | Rabbit | 1190 µL/kg |

| LC50 Inhalation | Rat | > 8.7 mg/m³ (8 h) |

| EC50 (Daphnia magna) | Daphnia | 190 mg/L (48 h) |

| EC50 (Algae) | Desmodesmus subspicatus | 160 mg/L (72 h) |

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of 2-(2-aminoethoxy)ethanol (CAS 929-06-6), along with standardized experimental protocols for their determination. The data presented here is essential for the safe and effective use of this compound in research and development. It is crucial to handle this chemical with appropriate safety precautions due to its corrosive nature. The provided workflows and data tables serve as a valuable resource for scientists and professionals requiring a thorough understanding of this compound.

References

- 1. delltech.com [delltech.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. store.astm.org [store.astm.org]

- 4. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 5. OECD 112 - Phytosafe [phytosafe.com]

- 6. nj.gov [nj.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Target Identification of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized target identification strategy for the compound 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is not publicly available, this document outlines a robust, multi-pronged approach based on established methodologies and the known biological activities of structurally related compounds. By leveraging techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and chemoproteomics, this guide details a systematic workflow to elucidate the molecular targets and mechanism of action of this and similar small molecules. The protocols and data presented herein are illustrative, designed to serve as a practical framework for researchers embarking on target deconvolution studies.

Introduction

The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2][3] Compounds bearing the 2,4-dichlorophenyl moiety are also of significant interest in drug discovery. The convergence of these two structural features in this compound suggests a potential for novel pharmacology. However, understanding the therapeutic potential and predicting the toxicological profile of any new chemical entity is contingent upon the identification of its molecular targets.

This guide presents a hypothetical, yet plausible, target identification workflow for this compound. Drawing inspiration from studies on analogous compounds, such as the glycogen synthase kinase-3 (GSK-3) inhibitor SB216763, which also contains a dichlorophenyl-pyrrole-dione core, and other pyrrole derivatives targeting kinases like EGFR and VEGFR2, we propose a strategy to uncover the protein interaction landscape of this compound.[4][5]

Putative Target Classes and Rationale

Based on the chemical structure and the known targets of similar molecules, the primary putative target classes for this compound include:

-

Protein Kinases: The pyrrole-2,5-dione core is present in numerous kinase inhibitors. The planar, heterocyclic nature of the molecule allows it to fit into the ATP-binding pocket of many kinases. Structurally related compounds have shown activity against GSK-3, EGFR, and VEGFR2.[4][5]

-

Other ATP-Binding Proteins: The structural similarity to ATP suggests that other enzymes and proteins that utilize ATP as a substrate or cofactor could be potential targets.

-

Cysteine-Reactive Proteins: The maleimide group within the pyrrole-2,5-dione structure is a known Michael acceptor and can potentially form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.

Experimental Strategy for Target Identification

A multi-modal approach is recommended to confidently identify and validate the biological targets of this compound. This typically involves an initial discovery phase to generate a list of potential interactors, followed by a validation phase to confirm these interactions in a cellular context.

Target Discovery: Affinity Chromatography coupled with Mass Spectrometry

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6] This method relies on immobilizing the compound of interest on a solid support and then identifying the proteins that are selectively retained.

Experimental Protocol:

-

Synthesis of an Affinity Probe: A derivative of this compound with a linker arm and a reactive group (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling) is synthesized.

-

Immobilization: The affinity probe is covalently attached to a solid support, such as NHS-activated sepharose beads.

-

Cell Lysate Preparation: A relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) is cultured and harvested. The cells are lysed to release the proteome.

-

Affinity Pull-down: The cell lysate is incubated with the compound-functionalized beads. Non-specifically bound proteins are washed away with a series of buffers of increasing stringency.

-

Elution: Specifically bound proteins are eluted from the beads, often by using a competing soluble version of the compound or by denaturing the proteins.[7]

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Hypothetical Data Presentation:

| Table 1: Hypothetical List of Proteins Identified by Affinity Chromatography-Mass Spectrometry | |

| Protein ID (UniProt) | Protein Name |

| P49841 | Glycogen synthase kinase-3 beta (GSK3B) |

| P00533 | Epidermal growth factor receptor (EGFR) |

| P35968 | Vascular endothelial growth factor receptor 2 (VEGFR2) |

| Q13541 | Mitogen-activated protein kinase 14 (p38 alpha) |

| P27361 | Extracellular signal-regulated kinase 2 (ERK2) |

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct engagement of a compound with its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[11][12]

Experimental Protocol:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Melt Curve Generation: A melt curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.

-

Isothermal Dose-Response (ITDR): To determine the potency of target engagement, cells are treated with varying concentrations of the compound and heated at a constant temperature (typically the Tm in the absence of the compound). This allows for the calculation of an EC50 value.[13]

Hypothetical Data Presentation:

| Table 2: Hypothetical CETSA Data for Putative Targets | ||

| Target Protein | ΔTm (°C) with 10 µM Compound | ITDR EC50 (µM) |

| GSK3B | +3.5 | 1.2 |

| EGFR | +1.8 | 8.5 |

| VEGFR2 | +0.5 | > 50 |

| p38 alpha | +2.9 | 2.5 |

| ERK2 | No significant shift | > 100 |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Target identification workflow for this compound.

Hypothetical Signaling Pathway

Assuming GSK3B is a primary target, the following diagram illustrates its role in a simplified signaling pathway.

Caption: Hypothetical inhibition of the GSK3B signaling pathway.

Conclusion

The target identification of novel small molecules is a critical step in modern drug discovery. This guide has outlined a comprehensive and technically detailed, albeit hypothetical, strategy for elucidating the molecular targets of this compound. By combining affinity-based proteomics for target discovery with biophysical methods like CETSA for in-cell validation, researchers can build a strong case for a compound's mechanism of action. The illustrative data and workflows provided serve as a template for designing and executing similar studies, ultimately paving the way for the development of new therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity Purification and Functional Characterization of Dynamin-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resource.aminer.org [resource.aminer.org]

- 8. Proteomic analysis of liver proteins of mice exposed to 1,2-dichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targets of Pyrrole-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique chemical reactivity, particularly its ability to form stable covalent bonds with thiol groups of cysteine residues in proteins via Michael addition, makes it a valuable tool for designing targeted therapies.[][2][3] This technical guide provides an in-depth overview of the key therapeutic targets of pyrrole-2,5-dione derivatives, focusing on their applications in oncology, neurodegenerative diseases, and inflammatory conditions.

Kinase Inhibition in Oncology and Neurodegenerative Disorders

A primary focus of drug development involving pyrrole-2,5-dione derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4][5]

1.1. Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] Its dysregulation has been linked to neurodegenerative diseases like Alzheimer's, as well as psychiatric disorders and cancer.[6][7] Maleimide derivatives have been developed as potent ATP-competitive inhibitors of GSK-3β.[7][8]

-

Mechanism of Action: 3-anilino-4-arylmaleimides, for instance, have shown potent and selective inhibition of GSK-3β at low nanomolar concentrations.[8] X-ray crystallography studies reveal that the maleimide group forms critical hydrogen bond interactions with residues in the hinge region of the GSK-3β ATP-binding site, specifically with Val135 and Asp133.[7][8]

-

Therapeutic Potential: The development of GSK-3β inhibitors is a promising strategy for the treatment of Alzheimer's disease, where GSK-3β is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[9] Additionally, GSK-3β inhibition has shown potential in mood disorders and certain cancers.[10][11]

1.2. Cyclin-Dependent Kinase 5 (Cdk5)

Cdk5, when hyperactivated by its regulatory partner p25, plays a critical role in the pathology of Alzheimer's disease by contributing to tau hyperphosphorylation and the formation of neurofibrillary tangles.[9][12] Computational studies have identified pyrrolidine-2,3-dione derivatives as potential novel inhibitors of the Cdk5/p25 complex.[9][12]

-

Mechanism of Action: Molecular docking and dynamics simulations suggest that these derivatives occupy the ATP-binding site of Cdk5, forming stable interactions and preventing its catalytic activity.[9][12]

1.3. Other Kinase Targets in Oncology

Pyrrole-2,5-dione derivatives have been investigated as inhibitors of several other kinases relevant to cancer therapy:

-

EGFR and VEGFR: Certain pyrrole derivatives have been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key drivers of tumor growth and angiogenesis.[13]

-

Selectivity: The development of kinase inhibitors often faces the challenge of selectivity due to the highly conserved nature of the ATP-binding site across the kinome.[14] However, the pyrrole-2,5-dione scaffold offers a versatile platform for structural modifications to achieve desired selectivity profiles.[8]

Modulation of the Keap1-Nrf2 Pathway in Oxidative Stress and Inflammation

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that upregulates the expression of antioxidant and detoxification genes.[15] Under normal conditions, Keap1 (Kelch-like ECH-Associating protein 1) targets Nrf2 for degradation.[15]

-

Mechanism of Action: Pyrrole-2,5-dione derivatives can act as Nrf2 activators by covalently modifying reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.

-

Therapeutic Applications: Enhancing the Nrf2-mediated antioxidant response is a promising therapeutic strategy for conditions associated with oxidative stress, such as acute lung injury, neurodegenerative diseases, and inflammatory disorders.[16] Novel 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been developed as potent Keap1-Nrf2 inhibitors, demonstrating protective effects in preclinical models of acute lung injury.[16]

Anti-inflammatory Activity

Pyrrole-2,5-dione derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[17][18]

-

Inhibition of Pro-inflammatory Cytokines: Several studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells.[17][18][19]

-

COX-2 Inhibition: Some pyrrole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[20][21] For example, compound 9d (MPO-0029) was found to be a more potent and selective COX-2 inhibitor than the widely used anti-inflammatory drug celecoxib.[20]

-

Cholesterol Absorption Inhibition: Certain 1H-pyrrole-2,5-dione derivatives have been shown to inhibit cholesterol absorption, which can suppress the formation of macrophage-derived foam cells and the associated inflammatory response in atherosclerosis.[22]

Quantitative Data on Pyrrole-2,5-dione Derivatives

The following tables summarize key quantitative data for representative pyrrole-2,5-dione derivatives against their respective targets.

Table 1: Inhibitory Activity of Pyrrole-2,5-dione Derivatives against Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10a | GSK-3β | 1.70 | [6] |

| 14a | GSK-3β | 14.7 | [6] |

| 14b | GSK-3β | 8.80 | [6] |

| 31 | GSK-3β | 0.013 | [10] |

| 9d (MPO-0029) | COX-2 | 6.0 | [20] |

Table 2: Activity of Pyrrole-2,5-dione Derivatives in the Keap1-Nrf2 Pathway

| Compound ID | Assay | Activity | Reference |

| 3 | Keap1 Binding | KD = 5090 nM | [16] |

| 19 | Keap1 Binding | KD2 = 42.2 nM | [16] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ADP production.[23]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) to create a 10-point dose-response curve. Include a "no inhibitor" control with DMSO only.[23]

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[23]

-

Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[23]

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.[23]

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.[23]

-

Incubate the plate at 30°C for 60 minutes.[23]

-

-

ADP Detection:

-

Data Analysis:

Nrf2/ARE-Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[24][25]

-

Cell Culture: Use a stable cell line (e.g., HepG2) expressing an ARE-luciferase reporter construct.[24]

-

Compound Treatment:

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Compare the luciferase activity of treated cells to that of control cells to determine the fold increase in Nrf2 activation.[24]

-

Visualizations of Signaling Pathways and Workflows

GSK-3β Signaling and Inhibition

Caption: Inhibition of GSK-3β by maleimide derivatives prevents tau hyperphosphorylation.

Keap1-Nrf2 Activation Pathway

Caption: Maleimide derivatives disrupt Keap1-Nrf2 binding, promoting antioxidant gene expression.

Experimental Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for determining the IC50 of a kinase inhibitor.

References

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]